2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
Description
This compound is a tetrahydropyridine-based acetamide derivative featuring a thiophene moiety at the 4-position of the pyridine ring and a 3,5-dichlorophenyl group attached via an acetamide linkage. Its structural complexity arises from the integration of a cyano group at the 3-position, a ketone at the 6-position, and a sulfanyl bridge connecting the tetrahydropyridine core to the acetamide side chain.
Properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S2/c19-10-4-11(20)6-12(5-10)22-17(25)9-27-18-14(8-21)13(7-16(24)23-18)15-2-1-3-26-15/h1-6,13H,7,9H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRLSIRSCKRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that the compound has shown promising cell-killing effects, particularly towards breast tumor cells. This suggests that the compound may interact with its targets in a way that inhibits cell growth or induces cell death.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and its derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Pharmacokinetics
It is known that thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially affect the compound’s bioavailability and distribution within the body.
Result of Action
The compound has shown promising cell-killing effects, particularly towards breast tumor cells. This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell growth or the induction of cell death.
Biological Activity
The compound 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes research findings related to its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3O2S2 |
| Molar Mass | 408.35 g/mol |
| Melting Point | 220-224 °C |
| Solubility | Soluble in DMSO and DMF |
The compound features a tetrahydropyridine ring, a thiophene moiety, and a cyano group, which contribute to its diverse reactivity and potential biological activities.
Enzyme Inhibition
The compound exhibits enzyme inhibition capabilities by binding to active sites of various enzymes. This mechanism is particularly relevant in its anticancer and antimicrobial activities. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation.
Receptor Modulation
Receptor modulation is another critical mechanism where the compound interacts with various receptors, influencing cellular signaling pathways. This interaction can lead to altered cellular responses that may inhibit tumor growth or microbial activity.
DNA Interaction
The ability of the compound to intercalate into DNA has been documented, disrupting normal DNA function and leading to apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For example:
- MDA-MB-231 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 21.6 μM.
- A549 (Lung Cancer) : Demonstrated selective cytotoxicity with promising results in inhibiting cell growth.
Antimicrobial Activity
The compound has also shown notable antimicrobial properties against both bacterial and fungal strains. In vitro tests indicated:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
- Fungal Activity : Exhibited strong antifungal activity comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiophene ring and the dichlorophenyl group significantly influence the biological activity of the compound. Compounds with electron-withdrawing groups at specific positions on the aromatic rings generally showed enhanced activity.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a dose-dependent response leading to cell cycle arrest at the G1 phase.
-
Case Study on Antimicrobial Properties :
- The compound was tested against Staphylococcus aureus and Candida albicans, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Key comparisons include:
Substituent Effects on Physicochemical Properties
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ): Substituents: 4-chlorophenyl (monosubstituted) vs. 3,5-dichlorophenyl (disubstituted). Yield: 85% (vs. 94–95% for hydrazinylidene derivatives in ). Melting Point: Not explicitly reported, but analogous dichlorophenyl derivatives (e.g., ) show lower melting points (~230°C), suggesting reduced crystallinity compared to monosubstituted chlorophenyl analogs .
- 2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives (): Substituents: Varied arylhydrazine groups (e.g., 4-methylphenyl, 4-methoxyphenyl). Melting Points: 274–288°C, significantly higher than dichlorophenyl analogs, likely due to enhanced hydrogen bonding from sulfamoyl and hydrazinylidene groups .
Spectroscopic and Analytical Profiles
- IR Spectroscopy :
- NMR Data :
- Elemental Analysis :
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
